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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

Cat. No.: B022952

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 2-
Methyl-3-phenylbutanoic acid, alongside detailed hypothetical experimental protocols for its
characterization and potential biological activity screening.

Core Physicochemical Properties

2-Methyl-3-phenylbutanoic acid is a carboxylic acid with a molecular structure incorporating a
phenyl group. Its properties are fundamental for any research or development application, from
solubility testing to analytical method development.

Property Value Source

Molecular Formula C11H1402

Molecular Weight 178.23 g/mol

Monoisotopic Mass 178.099379685 Da
2-methyl-3-phenylbutanoic

IUPAC Name )
acid

CAS Number 19731-91-0
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Hypothetical Biological Activity Screening

While the specific biological activities of 2-Methyl-3-phenylbutanoic acid are not extensively
documented in the provided search results, its structural motifs suggest potential interactions
with various biological targets. A hypothetical screening cascade could be employed to

elucidate its pharmacological profile.

Proposed Signaling Pathway Interaction

Given its structure, 2-Methyl-3-phenylbutanoic acid could potentially modulate pathways
involved in inflammation or metabolic regulation. A hypothetical target could be a G-protein
coupled receptor (GPCR) that is known to be activated by fatty acid-like molecules.
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Click to download full resolution via product page
Hypothetical GPCR signaling pathway for 2-Methyl-3-phenylbutanoic acid.

Experimental Protocols

The following sections detail standardized, hypothetical protocols for the characterization and

screening of 2-Methyl-3-phenylbutanoic acid.

Molecular Weight Verification by Mass Spectrometry

Objective: To experimentally confirm the molecular weight of 2-Methyl-3-phenylbutanoic acid.

Methodology:

e Sample Preparation: Dissolve 1 mg of 2-Methyl-3-phenylbutanoic acid in 1 mL of a
suitable solvent (e.g., methanol or acetonitrile).
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 Instrumentation: Utilize an Electrospray lonization Time-of-Flight (ESI-TOF) mass
spectrometer.

e Analysis:

o

Infuse the sample solution directly into the ESI source at a flow rate of 5 pL/min.

[¢]

Acquire mass spectra in both positive and negative ion modes.

o

In positive ion mode, expect to observe the protonated molecule [M+H]+ and potentially
sodium [M+Na]+ or potassium [M+K]+ adducts.

[e]

In negative ion mode, expect to observe the deprotonated molecule [M-H]-.

o Data Interpretation: Calculate the theoretical exact mass of the expected ions and compare
them with the experimentally observed m/z values. The high-resolution mass measurement
should be within a 5 ppm error margin.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for screening a compound like 2-Methyl-3-
phenylbutanoic acid for biological activity.

 To cite this document: BenchChem. [An In-depth Technical Guide on 2-Methyl-3-
phenylbutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022952#2-methyl-3-phenylbutanoic-acid-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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